

Spectroscopic Characterization of 5-Nitro-2-furaldehyde: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: **5-Nitro-2-furaldehyde**

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For researchers, scientists, and drug development professionals, precise analytical characterization of chemical compounds is paramount. This guide provides a comparative overview of the spectroscopic data for **5-Nitro-2-furaldehyde**, a key intermediate in the synthesis of various pharmaceuticals, alongside two prominent nitrofuran antibiotics, Nitrofurantoin and Furazolidone. The presented data, including Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, offers a valuable resource for identification, purity assessment, and quality control.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-Nitro-2-furaldehyde**, Nitrofurantoin, and Furazolidone, facilitating a direct comparison of their characteristic spectral features.

Table 1: FT-IR Spectroscopic Data (Characteristic Peaks in cm^{-1})

Functional Group	5-Nitro-2-furaldehyde	Nitrofurantoin	Furazolidone
N-H Stretch	-	3281, 3151	-
C-H Stretch (aromatic/vinylic)	Not specified	3151	Not specified
C=O Stretch (aldehyde)	Present	-	-
C=O Stretch (hydantoin/oxazolidino ne)	-	1804, 1778, 1746, 1728	Present
C=N Stretch	-	Present	Present
NO ₂ Stretch (asymmetric)	Present	Present	Present
NO ₂ Stretch (symmetric)	Present	Present	Present
C-N Stretch	-	1110	Present
Furan Ring Vibrations	Present	Present	Present

Note: "Present" indicates that peaks corresponding to this functional group are expected and have been reported in the literature, though specific wavenumbers were not consistently available in the searched sources. Detailed spectra should be consulted for precise peak assignments.

Table 2: UV-Vis Spectroscopic Data

Compound	Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) (L·mol ⁻¹ ·cm ⁻¹)
5-Nitro-2-furaldehyde	Water	297[1]	11,481 ($\log \epsilon = 4.06$) [1]
Nitrofurantoin	0.1 N HCl	360[2]	Not specified
Nitrofurantoin	Acetone	333[3]	Not specified
Nitrofurantoin	Sodium Hydroxide	390[4]	2.546×10^4 [4]
Nitrofurantoin	Water	266, 368[5]	$A(1\%, 1\text{cm}) = 753$ at 368 nm[5]
Furazolidone	Not specified	367[6]	Not specified

Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Solvent	Aldehyde Proton (CHO)	Furan Ring Protons	Other Protons
5-Nitro-2-furaldehyde	Not specified	~9.5-10.0 (expected)	~7.0-8.0 (expected)	-
Nitrofurantoin	DMSO-d ₆	-	7.15, 7.79, 7.80[7]	4.37 (CH ₂), 11.5 (NH)[7]
Furazolidone	Not specified	-	Present	Present

Note: Specific chemical shift assignments and coupling constants for **5-Nitro-2-furaldehyde** and Furazolidone were not consistently available in the searched literature. The expected ranges are based on general principles of NMR spectroscopy and data for similar structures.

Table 4: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Solvent	Carbonyl Carbon (C=O)	Furan Ring Carbons	Other Carbons
5-Nitro-2-furaldehyde	Not specified	~175-185 (aldehyde)	~110-160	-
Nitrofurantoin	Not specified	Present (hydantoin)	Present	Present (CH ₂)
Furazolidone	Not specified	Present (oxazolidinone)	Present	Present (CH ₂ , CH)

Note: Detailed assigned ¹³C NMR data for all three compounds were not readily available in a comparative format in the searched sources. The presence of signals for the respective functional groups is indicated.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

- **Instrument Preparation:** Ensure the FT-IR spectrometer and the ATR accessory are clean and calibrated.
- **Background Spectrum:** Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.

- Pressure Application: Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The acquired spectrum is automatically processed by the instrument software, which performs the background subtraction and Fourier transformation to generate the final infrared spectrum.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λ_{max}) and quantify the concentration of the analyte in a solution.

Methodology:

- Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.
- Solvent Selection: Choose a suitable solvent in which the analyte is soluble and that does not absorb significantly in the wavelength range of interest. For the compounds in this guide, solvents like ethanol, methanol, water, or dilute acidic/basic solutions are commonly used.
- Cuvette Preparation: Clean the quartz cuvettes thoroughly with the chosen solvent.
- Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline or "auto-zero" to subtract the absorbance of the solvent and the cuvette.
- Sample Preparation: Prepare a stock solution of the analyte of a known concentration. From the stock solution, prepare a series of dilutions to the desired concentration range for analysis.

- Spectrum Acquisition: Fill a cuvette with the sample solution and place it in the spectrophotometer. Scan a range of wavelengths (e.g., 200-800 nm) to determine the λ_{max} .
- Absorbance Measurement: Set the spectrophotometer to the determined λ_{max} and measure the absorbance of the sample solution.
- Data Analysis: Use the Beer-Lambert law ($A = \varepsilon bc$) to relate the absorbance (A) to the concentration (c), where ε is the molar absorptivity and b is the path length of the cuvette (typically 1 cm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by observing the magnetic properties of atomic nuclei.

Methodology (^1H and ^{13}C NMR):

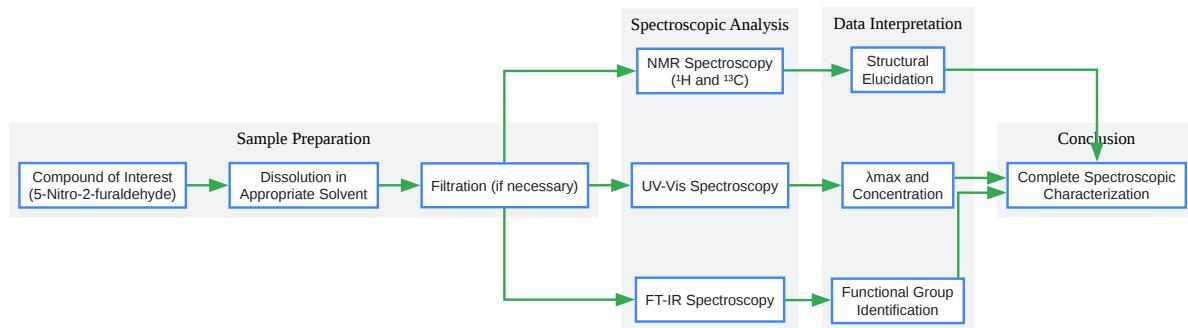
- Sample Preparation:
 - Dissolve an appropriate amount of the sample (typically 5-25 mg for ^1H NMR and 20-100 mg for ^{13}C NMR) in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - The final volume in the NMR tube should be approximately 0.5-0.7 mL.
 - Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, which is crucial for obtaining high-resolution spectra.
- ^1H NMR Acquisition:

- Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.
- Acquire the free induction decay (FID) signal.
- Process the FID using Fourier transformation, phase correction, and baseline correction to obtain the ^1H NMR spectrum.
- Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

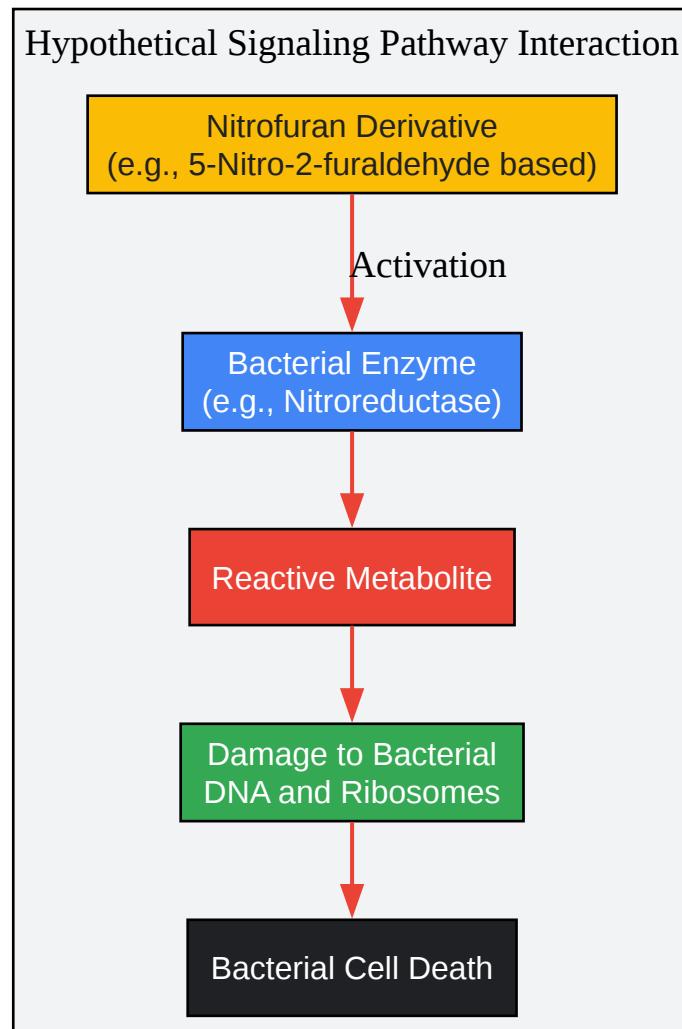
- ^{13}C NMR Acquisition:
 - Set the appropriate acquisition parameters, which typically require a larger number of scans than ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
 - Acquire and process the FID in a similar manner to ^1H NMR.
 - Reference the spectrum using the solvent peaks.
- Data Analysis:
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to specific protons and carbons in the molecule.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic characterization process.

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Caption: Workflow for the spectroscopic characterization of a chemical compound.



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